molecular formula C5H5ClN2O2S B098301 5-Chloropyridine-2-sulfonamide CAS No. 19506-41-3

5-Chloropyridine-2-sulfonamide

Cat. No. B098301
CAS RN: 19506-41-3
M. Wt: 192.62 g/mol
InChI Key: WGGLFVLYPJOVSQ-UHFFFAOYSA-N
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Description

5-Chloropyridine-2-sulfonamide is a chemical compound with the molecular formula C5H5ClN2O2S and a molecular weight of 192.62 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Chloropyridine-2-sulfonamide consists of a pyridine ring with a chlorine atom at the 5th position and a sulfonamide group at the 2nd position .


Physical And Chemical Properties Analysis

5-Chloropyridine-2-sulfonamide has a density of 1.6±0.1 g/cm3, a boiling point of 364.6±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Synthesis of Organosulfur Compounds

Sulfonimidates, a class of organosulfur compounds, are synthesized from sulfur reagents. 5-Chloropyridine-2-sulfonamide can be used as an intermediate in these syntheses . This process has seen a resurgence in interest due to the importance of organosulfur compounds in various fields .

Precursor for Polymers

Sulfonimidates, including 5-Chloropyridine-2-sulfonamide, have been utilized as precursors for polymers . This is particularly useful in the synthesis of poly(oxothiazene) polymers .

Drug Candidates

Sulfonimidates and their derivatives, such as sulfoximines and sulfonimidamides, have shown promise in medicinal chemistry . They have been used in the development of drug candidates with a sulfur (VI) center .

Alkyl Transfer Reagents

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This is due to the lability of sulfonimidates under acidic conditions .

Antitumor Activity

Pyridinesulfonamide, a fragment of 5-Chloropyridine-2-sulfonamide, has been found to possess antitumor activity . Specifically, the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and shown to inhibit the activity of PI3Kα kinase .

Inhibitors of PI3K and PI4K

Pyridine-3-sulfonamide derivatives have been selected as phosphatidylinositol 4-kinase (PI4K) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors . These enzymes are involved in cellular functions such as cell growth and survival, and their inhibition can be useful in treating diseases like cancer .

Mechanism of Action

Target of Action

5-Chloropyridine-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

5-Chloropyridine-2-sulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of DHPS, it inhibits the enzyme’s function, thereby preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the bacterial DNA replication process . This is because folic acid is a precursor to tetrahydrofolate, a coenzyme that is necessary for the synthesis of nucleic acids. By inhibiting the production of folic acid, 5-Chloropyridine-2-sulfonamide effectively halts bacterial growth .

Pharmacokinetics

They are absorbed well in the gastrointestinal tract and widely distributed throughout the body . Sulfonamides are primarily metabolized in the liver through acetylation and are excreted in the urine .

Result of Action

The result of 5-Chloropyridine-2-sulfonamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, it prevents bacteria from replicating their DNA, effectively halting their proliferation .

Action Environment

The action of 5-Chloropyridine-2-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s metabolism and excretion .

properties

IUPAC Name

5-chloropyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGLFVLYPJOVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyridine-2-sulfonamide

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